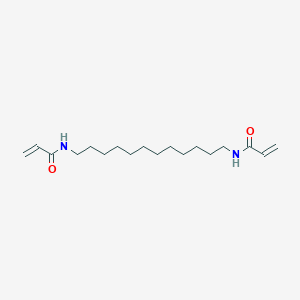

n,n-Dodecamethylenebisacrylamide

Description

Properties

IUPAC Name |

N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQMBOKYHCJVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dodecamethylenebisacrylamide

General Principles of Bisacrylamide Synthesis

The synthesis of bisacrylamides fundamentally involves the formation of two amide bonds connecting a central linker molecule to two acrylamide (B121943) functional groups. The nature of the central linker, in this case, a twelve-carbon chain, dictates the physical and chemical properties of the resulting bisacrylamide.

One common and historically significant method for the synthesis of amides is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acid chloride in the presence of a base. byjus.comorganic-chemistry.orgwikipedia.orgiitk.ac.in The base plays a crucial role in neutralizing the hydrogen chloride gas that is liberated during the reaction, thereby driving the reaction to completion. byjus.comorganic-chemistry.org For the synthesis of bisacrylamides, a diamine is reacted with two equivalents of an acryloyl chloride. A two-phase system, often consisting of water and an organic solvent, is frequently employed. The base resides in the aqueous phase to neutralize the acid, while the reactants and the product remain in the organic phase. wikipedia.org

Another general principle applied in the synthesis of shorter-chain bisacrylamides, such as N,N'-methylenebisacrylamide (MBAA), is the condensation of an aldehyde with two equivalents of acrylamide. wikipedia.orgnih.govgoogle.com This method is particularly effective for creating a short methylene bridge between the two acrylamide units.

The choice of synthetic route is often dictated by the length of the alkylene chain. For longer chains like the dodecamethylene group, the Schotten-Baumann approach is generally more suitable than the aldehyde condensation method.

Specific Reaction Pathways for N,N-Dodecamethylenebisacrylamide Synthesis

The synthesis of N,N-Dodecamethylenebisacrylamide is most effectively achieved through the reaction of a long-chain diamine with an activated acrylic acid derivative.

The condensation reaction between acrylamide and an aldehyde is a primary method for the synthesis of N,N'-methylenebisacrylamide (MBAA), where formaldehyde is the aldehyde of choice. wikipedia.orgnih.govgoogle.com In this acid-catalyzed reaction, two molecules of acrylamide react with one molecule of formaldehyde to form the methylene-bridged bisacrylamide. wikipedia.org The reaction typically proceeds in an aqueous solution, and various catalysts, including sulfuric acid and hydrochloric acid, can be employed. nih.govgoogle.com The yields for this method in producing MBAA can range from 60% to 80%. wikipedia.org

However, this approach is not directly applicable to the synthesis of N,N-Dodecamethylenebisacrylamide due to the unavailability of a suitable long-chain dialdehyde and the potential for side reactions over the long dodecamethylene chain. Therefore, for bisacrylamides with long alkylene linkers, alternative pathways are preferred.

The most prominent and effective synthetic route for N,N-Dodecamethylenebisacrylamide is the Schotten-Baumann reaction. This method involves the reaction of 1,12-dodecanediamine with acryloyl chloride. researchgate.net In this nucleophilic acyl substitution reaction, the amino groups of the diamine attack the carbonyl carbon of the acryloyl chloride, leading to the formation of the amide bonds and the elimination of hydrogen chloride.

The general reaction is as follows:

H₂N-(CH₂)₁₂-NH₂ + 2(CH₂=CH-COCl) → CH₂=CH-CONH-(CH₂)₁₂-NHCO-CH=CH₂ + 2HCl

This reaction is typically carried out in the presence of a base to neutralize the HCl produced. The yield of N,N-Dodecamethylenebisacrylamide synthesized via this method has been reported to be 70.4%.

Other potential, though less commonly reported, alternative routes for amide bond formation could theoretically be adapted for the synthesis of N,N-Dodecamethylenebisacrylamide. These might include direct amidation methods that bypass the need for an acid chloride, potentially using coupling agents to facilitate the reaction between 1,12-dodecanediamine and acrylic acid. However, the Schotten-Baumann reaction remains the most direct and well-established method.

Catalytic Systems in N,N-Dodecamethylenebisacrylamide Synthesis

In the context of the Schotten-Baumann synthesis of N,N-Dodecamethylenebisacrylamide, the "catalytic" system primarily involves the use of a stoichiometric amount of a base to act as an acid scavenger. While not a true catalyst in the sense of being regenerated, the base is essential for the reaction to proceed to completion. byjus.comorganic-chemistry.org Common bases used in this reaction include sodium hydroxide and triethylamine. uomustansiriyah.edu.iqresearchgate.net The base neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the unreacted amine, which would render it non-nucleophilic. byjus.com

For the synthesis of the shorter-chain N,N'-methylenebisacrylamide via the aldehyde condensation route, various catalytic systems have been explored. These include both acid catalysts and metal-based catalysts.

Acid Catalysts : Sulfuric acid and hydrochloric acid are commonly used to catalyze the condensation of acrylamide and formaldehyde. nih.govgoogle.com

Metal Catalysts : A range of metal catalysts, including Cu(II), Fe(II), Ni(II), and Pd(II) complexes, have been investigated for the synthesis of MBAA. nih.govresearchgate.net Notably, a Cu(II) catalyst with carboxylate ligands has been reported to achieve a 95% yield of MBAA. nih.govresearchgate.net

The following table summarizes the catalytic systems used in the synthesis of N,N'-methylenebisacrylamide, which can provide insights into potential catalytic approaches for long-chain bisacrylamides, although direct application may vary.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Hydrochloric Acid | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | 52 | nih.gov |

| Sodium Bisulfate | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | 60 | nih.gov |

| Cu(II) Carboxylate | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | 95 | nih.govresearchgate.net |

| Cu(II) Acetate | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | 52-60 | nih.gov |

| Cu(II) Glyoxime | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | 52 | nih.gov |

| Fe(II) Glyoxime | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | No Conversion | researchgate.net |

| Ni(II) Glyoxime | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | No Conversion | researchgate.net |

| Pd(II) Glyoxime | Acrylamide, Formaldehyde | N,N'-Methylenebisacrylamide | No Conversion | researchgate.net |

Optimization of Synthetic Conditions for N,N-Dodecamethylenebisacrylamide Yield and Purity

The optimization of synthetic conditions is critical for maximizing the yield and purity of N,N-Dodecamethylenebisacrylamide. For the Schotten-Baumann reaction, several parameters can be adjusted:

Stoichiometry of Reactants : The molar ratio of 1,12-dodecanediamine to acryloyl chloride should be carefully controlled. A slight excess of the acryloyl chloride may be used to ensure complete conversion of the diamine, but a large excess can lead to side reactions and purification challenges.

Choice and Amount of Base : The selection of the base and its quantity are important. A base that is strong enough to neutralize the HCl but does not promote side reactions, such as polymerization of the acryloyl chloride or the product, is ideal. The amount of base should be at least stoichiometrically equivalent to the HCl produced.

Solvent System : The use of a biphasic solvent system, such as water-dichloromethane or water-diethyl ether, can facilitate the separation of the product from the neutralized acid and other aqueous-soluble byproducts. wikipedia.org The choice of the organic solvent can influence the solubility of the reactants and the product, thereby affecting the reaction rate and yield.

Reaction Temperature : The acylation reaction is often carried out at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and to minimize side reactions, such as the polymerization of the acrylamide moieties.

Addition Rate : A slow, dropwise addition of the acryloyl chloride to the solution of the diamine and base can help to maintain a low concentration of the highly reactive acid chloride, which can reduce the likelihood of side reactions and improve the selectivity for the desired bisamide product.

Purification Method : After the reaction is complete, the product must be isolated and purified. This typically involves washing the organic phase to remove any remaining base and salts, followed by drying and removal of the solvent. Recrystallization from a suitable solvent is a common method to obtain the final product with high purity.

By carefully controlling these conditions, the synthesis of N,N-Dodecamethylenebisacrylamide can be optimized to achieve high yields, such as the reported 70.4%, and excellent purity.

Mechanistic Aspects of Polymerization and Crosslinking with N,n Dodecamethylenebisacrylamide

Free Radical Polymerization Initiation Mechanisms

Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. youtube.comyoutube.com The initiation step is crucial as it involves the generation of free radicals, which are highly reactive species with an unpaired electron. youtube.com These radicals are typically formed through the homolytic cleavage of a covalent bond in an initiator molecule, a process that can be induced by heat or light. youtube.com

A commonly employed initiator system for acrylamide (B121943) polymerization is the combination of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). bio-rad.comnih.gov In this redox pair, TEMED accelerates the decomposition of the persulfate ion to generate sulfate (B86663) free radicals. bio-rad.combme.hu These free radicals then react with acrylamide monomers, initiating the polymerization process. bio-rad.com The concentration of these initiators is a critical parameter; typically, equimolar concentrations in the range of 1 to 10 mM are recommended for optimal polymerization time. bio-rad.com

Riboflavin (B1680620) (vitamin B2) is another effective initiator, often used in photochemical polymerization. bio-rad.comnih.gov It can be used alone or in conjunction with TEMED and APS. bio-rad.com A significant advantage of riboflavin is its high activity at very low concentrations (around 5–10 µg/ml). bio-rad.com When used as part of a composite initiator system, the total amount of initiator required is reduced. bio-rad.com Riboflavin-based initiation is particularly advantageous for polymerization at lower pH values. bio-rad.com

The choice of initiator system can be influenced by the desired reaction conditions and final polymer properties. For instance, at acidic pH, TEMED may become protonated, slowing down the polymerization rate as the free base form is required for efficient initiation. bio-rad.com In such cases, alternative initiator systems may be employed. bio-rad.com The table below summarizes common initiator systems and their characteristics.

Table 1: Common Initiator Systems for Acrylamide Polymerization

| Initiator System | Components | Initiation Mechanism | Key Characteristics |

| Persulfate-TEMED | Ammonium Persulfate (APS), N,N,N',N'-tetramethylethylenediamine (TEMED) | Redox reaction | Fast polymerization, effective at neutral to basic pH. bio-rad.com |

| Riboflavin | Riboflavin, Light (UV or visible) | Photochemical | Can be used at low concentrations, suitable for low pH. bio-rad.com |

| Combined System | APS, TEMED, Riboflavin | Redox and Photochemical | Reduced total initiator concentration required. bio-rad.com |

Photochemical initiation, or photoinitiation, utilizes light energy to generate the initial free radicals. youtube.com In the context of acrylamide polymerization, this is often achieved using riboflavin. bio-rad.com When exposed to light, riboflavin is converted into an excited state, which then interacts with other molecules to produce free radicals that can initiate polymerization. bio-rad.com This method allows for spatial and temporal control over the polymerization process. While specific studies focusing solely on the photochemical initiation of N,N-Dodecamethylenebisacrylamide are not prevalent in the provided results, the principles of photoinitiation in acrylamide polymerization are directly applicable. The long dodecamethylene chain of the crosslinker is not expected to interfere with the fundamental photochemical initiation process itself, which primarily involves the interaction of the photoinitiator with the acrylamide monomer.

Role of N,N-Dodecamethylenebisacrylamide in Chain Propagation and Termination

Once initiated, the polymer chain grows through the propagation step, where the radical at the end of the growing chain attacks the double bond of a monomer molecule, adding it to the chain and regenerating the radical at the new chain end. youtube.comyoutube.com This process repeats, leading to the formation of long polymer chains.

The introduction of a divinyl crosslinker like N,N-Dodecamethylenebisacrylamide plays a critical role in this stage. The crosslinker, having two reactive double bonds, can be incorporated into two different growing polymer chains. This creates a covalent bridge, or crosslink, between the chains. The long, flexible dodecamethylene spacer of this particular bisacrylamide allows for the formation of crosslinks between chains that are relatively far apart, influencing the resulting network structure.

Termination of the growing polymer chains occurs when two radicals react with each other, annihilating their radical character. youtube.com This can happen through two primary mechanisms: combination, where the two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two "dead" (non-radical) polymer chains. youtube.com The presence of a crosslinker can influence the termination kinetics. As the polymer network forms and the viscosity of the system increases, the mobility of the growing radical chains is restricted, which can lead to a decrease in the termination rate, a phenomenon known as the gel effect or Trommsdorff–Norrish effect. This can result in an increased polymerization rate and higher molecular weight polymers.

Formation of Crosslinked Polymeric Networks

The copolymerization of acrylamide with a bifunctional crosslinker like N,N-Dodecamethylenebisacrylamide leads to the formation of a three-dimensional polymeric network, the basis of a hydrogel. bohrium.com

The architecture of the resulting polymer network is a complex interplay of reaction kinetics and the structural characteristics of the monomers and crosslinker. The process begins with the formation of linear polymer chains, which then become crosslinked as the divinyl monomer is incorporated. As the reaction proceeds, clusters of crosslinked polymers form and grow, eventually connecting to form a single, continuous network that spans the entire reaction volume, a point known as the gel point.

The long, hydrophobic dodecamethylene chain of N,N-Dodecamethylenebisacrylamide can lead to the formation of micro-heterogeneities within the gel structure. These hydrophobic regions can associate, leading to a non-uniform distribution of crosslinks and the formation of a more complex network architecture compared to gels formed with shorter, more hydrophilic crosslinkers. This can result in materials with unique mechanical and swelling properties.

The concentration of the crosslinker is a critical parameter that directly influences the properties of the final polymeric network. Generally, increasing the concentration of the crosslinker leads to a higher crosslink density. This results in a more tightly woven network with smaller pore sizes. Consequently, the resulting gel will typically exhibit increased stiffness and brittleness, and a lower swelling capacity.

Conversely, a lower concentration of N,N-Dodecamethylenebisacrylamide will result in a lower crosslink density, leading to a softer, more flexible gel with a larger average pore size and a higher degree of swelling in water. The relationship between crosslinker concentration and the physical properties of the resulting hydrogel is a key aspect in tailoring the material for specific applications. The table below illustrates the general trends observed when varying the crosslinker concentration.

Table 2: Effect of Crosslinker Concentration on Polyacrylamide Gel Properties

| Crosslinker Concentration | Crosslink Density | Pore Size | Gel Stiffness | Swelling Capacity |

| Low | Low | Large | Low | High |

| High | High | Small | High | Low |

Kinetics of N,N-Dodecamethylenebisacrylamide Copolymerization

The copolymerization of a monovinyl monomer with a divinyl crosslinking agent, such as N,N-Dodecamethylenebisacrylamide, is a complex process governed by free-radical polymerization principles. bio-rad.com This process involves the initiation, propagation, and termination of polymer chains, with the crosslinker integrating into the growing chains to form a three-dimensional network. bio-rad.comyoutube.com The kinetics of this reaction, particularly for N,N-Dodecamethylenebisacrylamide, are influenced by the long, flexible dodecamethylene (C12) chain separating the two acrylamide functional groups. This spacer likely imparts distinct solubility and conformational characteristics compared to more common, shorter-chain bisacrylamides, which in turn affects the polymerization behavior.

The gel point is a critical kinetic parameter in polymerization, marking the transition from a viscous liquid to an elastic solid gel. It signifies the formation of an effectively infinite polymer network. Both the gel point and the final monomer-to-polymer conversion are highly sensitive to several experimental conditions.

Key factors influencing these parameters include:

Initiator Concentration: The concentration of the initiator system (e.g., ammonium persulfate and TEMED) directly impacts the number of primary radicals generated, which in turn affects both the rate of polymerization and the average length of the polymer chains. bio-rad.com Higher initiator concentrations lead to a faster reaction and an earlier gel point, but may result in shorter polymer chains and a less elastic, more turbid gel. bio-rad.com

Temperature: Temperature has a significant effect on the rate of polymerization, which is an exothermic reaction. bio-rad.com Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization and an earlier gel point. However, excessively high temperatures can lead to the formation of shorter polymer chains and a mechanically inelastic gel. bio-rad.com Conversely, polymerization at low temperatures (e.g., 0-4°C) can result in turbid and inelastic gels. bio-rad.com

Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the free radicals to form unreactive peroxide radicals, thus creating an induction period during which polymerization is delayed. To achieve reproducible gelation times and complete conversion, the removal of dissolved oxygen from the monomer solution, typically by degassing, is crucial. bio-rad.com

Table 1: Factors Influencing Gel Point and Monomer Conversion

| Factor | Effect on Gel Point | Effect on Final Conversion | Rationale |

| Crosslinker Concentration | Earlier onset (generally) | Can decrease at very high concentrations | Higher crosslinker density promotes network formation, but excessive levels can lead to inefficient cyclization and phase separation. nih.govcdnsciencepub.com |

| Initiator Concentration | Earlier onset | Generally increases | More initiating radicals lead to a faster reaction rate, but can produce shorter polymer chains. bio-rad.com |

| Temperature | Earlier onset | Can decrease at very high temperatures | Increases initiator decomposition rate, but also increases chain termination rate, leading to shorter polymers. bio-rad.com |

| Presence of Oxygen | Delayed onset | Decreases | Oxygen scavenges free radicals, creating an induction period and preventing complete polymerization. bio-rad.com |

Rate of Polymerization

Several factors specifically influence the polymerization rate:

Initiator System: The choice and concentration of the initiator are paramount. The most common system for acrylamide polymerization is ammonium persulfate (APS), which generates sulfate free radicals, and N,N,N',N'-tetramethylethylenediamine (TEMED), which acts as a catalyst to accelerate the formation of these radicals. bio-rad.com The rate of polymerization can be finely tuned by adjusting the concentrations of APS and TEMED. bio-rad.com

Temperature: As with most chemical reactions, the rate of polymerization increases with temperature. bio-rad.com An optimal temperature range, often around 23–25°C, is typically used to balance a reasonable reaction rate with the formation of a well-defined, elastic gel. bio-rad.com

Table 2: Factors Influencing the Rate of Polymerization

| Factor | Effect on Rate | Mechanism |

| Initiator (e.g., APS) Concentration | Increases | Increases the concentration of primary free radicals available to initiate polymerization. bio-rad.com |

| Catalyst (e.g., TEMED) Concentration | Increases | Accelerates the decomposition of the initiator (APS) into active free radicals. bio-rad.com |

| Temperature | Increases | Increases the rate constant for initiator decomposition and for the propagation step. bio-rad.com |

| Monomer Concentration | Increases | The rate of propagation is directly proportional to the concentration of monomer available to react with growing polymer chains. bio-rad.com |

Comparative Analysis of Crosslinking Methods (Chemical, Ionic, Radiation-Induced)

Crosslinking is the process that transforms soluble polymer chains into an insoluble, three-dimensional network, which is the fundamental structure of a hydrogel. acs.org This can be achieved through several methods, each with distinct mechanisms, advantages, and limitations.

Chemical Crosslinking: This method involves the formation of stable, covalent bonds between polymer chains. acs.orgrsdjournal.org In the context of N,N-Dodecamethylenebisacrylamide, this occurs during free-radical polymerization where the crosslinker is a co-monomer. bio-rad.com Other chemical crosslinkers like glutaraldehyde (B144438) or epichlorohydrin (B41342) can be used to crosslink pre-formed polymers that have appropriate functional groups. sapub.org This method produces mechanically strong and durable hydrogels. mdpi.com However, it often requires the use of initiators and crosslinking agents that can be toxic and must be thoroughly removed from the final product, which is a significant drawback for biomedical applications. rsdjournal.org

Ionic Crosslinking: This is a form of physical crosslinking that relies on electrostatic interactions between a charged polymer and multivalent ions of the opposite charge. mdpi.comlabster.com For example, negatively charged polymers like sodium alginate can be crosslinked by divalent cations such as Ca²⁺. labster.comlikarda.com This process is typically gentle, can be performed under mild conditions (room temperature and physiological pH), and is often reversible by removing the ions with a chelating agent. sapub.orglikarda.com However, ionically crosslinked hydrogels are generally weaker mechanically than their covalently crosslinked counterparts and their stability can be sensitive to the ionic strength and pH of the surrounding environment. labster.comlikarda.com

Radiation-Induced Crosslinking: This method uses high-energy radiation, such as gamma rays or electron beams, to generate free radicals directly on the polymer chains in an aqueous solution. nih.govichtj.waw.pl These radicals then combine to form covalent crosslinks, creating a hydrogel network. ichtj.waw.pl A key advantage of this technique is that it avoids the need for chemical initiators or crosslinkers, resulting in a purer product. nih.gov The process can also be used to sterilize the hydrogel simultaneously with its formation. acs.orgnih.gov The degree of crosslinking, and thus the mechanical properties of the gel, can be controlled by adjusting the radiation dose. nih.gov However, high radiation doses can also cause chain scission and degradation of the polymer, which can negatively impact the final properties of the hydrogel. ichtj.waw.pl

Table 3: Comparative Analysis of Crosslinking Methods

| Feature | Chemical Crosslinking | Ionic Crosslinking | Radiation-Induced Crosslinking |

| Bonding Type | Covalent acs.org | Ionic (Electrostatic) labster.com | Covalent ichtj.waw.pl |

| Mechanism | Copolymerization with a crosslinker or reaction of functional groups with a crosslinking agent. rsdjournal.org | Electrostatic attraction between charged polymer chains and multivalent counter-ions. labster.com | Generation of free radicals on polymer chains by high-energy radiation, followed by recombination. nih.govichtj.waw.pl |

| Strength & Stability | High mechanical strength and permanent network structure. mdpi.com | Generally weaker and less stable; sensitive to pH and ionic concentration. labster.com | Good mechanical strength; permanent network. nih.gov |

| Advantages | Strong, durable gels; well-established chemistry. mdpi.com | Mild reaction conditions; reversible crosslinks; no toxic crosslinkers. sapub.orglikarda.com | No chemical initiators or crosslinkers needed; clean process; simultaneous sterilization. acs.orgnih.gov |

| Disadvantages | Potential toxicity from residual monomers, initiators, or crosslinkers. rsdjournal.org | Weaker mechanical properties; stability dependent on environment. labster.comlikarda.com | Potential for polymer degradation at high radiation doses; requires specialized equipment. ichtj.waw.pl |

| Reversibility | Irreversible | Reversible likarda.com | Irreversible |

Advanced Polymeric Systems Incorporating N,n Dodecamethylenebisacrylamide

Hydrogel Systems Fabricated with N,N-Dodecamethylenebisacrylamide

N,N-Dodecamethylenebisacrylamide serves as a crucial crosslinking agent in the fabrication of various advanced polymeric hydrogel systems. Its long-chain structure imparts unique properties to the resulting hydrogels, influencing their swelling behavior, mechanical strength, and network morphology. This section explores the role of N,N-Dodecamethylenebisacrylamide in several key hydrogel systems.

Polyacrylamide-Based Hydrogels

Polyacrylamide (PAAm) hydrogels are synthesized through the polymerization of acrylamide (B121943) monomers, with a crosslinking agent creating the three-dimensional network. ijpcbs.com The choice of crosslinker significantly impacts the hydrogel's properties. While N,N'-methylenebisacrylamide (MBAA) is a commonly used crosslinker, the use of longer-chain bisacrylamides like N,N-Dodecamethylenebisacrylamide can introduce greater flexibility and larger mesh sizes within the hydrogel network.

The synthesis of polyacrylamide hydrogels typically involves free-radical polymerization in an aqueous solution. ijpcbs.commit.edu A redox initiator pair, such as ammonium (B1175870) persulfate (AMPS) and tetramethylethylenediamine (TEMED), is often used to initiate the polymerization of acrylamide and the crosslinking comonomer. mit.edu The concentration of the crosslinker is a critical parameter that dictates the final properties of the hydrogel.

Table 1: Influence of Crosslinker Concentration on Polyacrylamide Hydrogel Properties

| Property | Low Crosslinker Concentration | High Crosslinker Concentration |

|---|---|---|

| Swelling Ratio | High | Low |

| Mechanical Strength | Low | High |

| Mesh Size | Large | Small |

| Elasticity | High | Low |

This table provides a generalized overview of the expected trends. Actual values are dependent on specific experimental conditions.

Research has shown that by varying the concentration of the crosslinking agent, the mechanical stiffness of polyacrylamide hydrogels can be tuned over a wide range, from 3 to 145 kPa. ub.edu This tunability is crucial for applications that require materials with specific mechanical properties, such as in tissue engineering and soft robotics. The polymerization process is sensitive to the presence of oxygen, which can inhibit the radical-induced reaction. ub.edu Therefore, the removal of dissolved oxygen, often by sparging with an inert gas like helium, is a common step in the synthesis protocol. mit.edu The point at which the solution transforms from a viscous liquid to an elastic solid is known as the "gel point," characterized by a rapid increase in viscosity. mit.edu

Starch-Graft-Poly(Acrylic Acid) Hydrogels

Starch-graft-poly(acrylic acid) (Starch-g-PAA) hydrogels are superabsorbent polymers that combine the biodegradability of starch with the high water-absorbing capacity of poly(acrylic acid). These hydrogels are synthesized by grafting acrylic acid onto the starch backbone, followed by crosslinking to form a three-dimensional network. N,N-Dodecamethylenebisacrylamide can be employed as the crosslinking agent in this system.

The synthesis is typically carried out via free-radical graft copolymerization in an aqueous solution. researchgate.net An initiator, such as potassium persulfate (KPS), is used to generate free radicals on the starch molecules, which then initiate the polymerization of acrylic acid monomers. The crosslinker is added to form the network structure. The properties of the resulting hydrogel are influenced by the ratio of starch, acrylic acid, and the crosslinker.

Studies have shown that the swelling capacity of these hydrogels is dependent on the crosslinker concentration. researchgate.net An increase in the amount of the crosslinking agent generally leads to a decrease in the swelling capacity due to a more tightly crosslinked network. researchgate.net The swelling behavior is also pH-sensitive, with higher swelling observed at neutral pH. researchgate.net For instance, a hydrogel with a specific acrylic acid to N,N'-methylenebisacrylamide molar ratio of 94:6 exhibited a maximum swelling of 201.90% at a pH of 7.4. researchgate.net

Table 2: Factors Affecting the Swelling Capacity of Starch-g-PAA Hydrogels

| Factor | Effect on Swelling Capacity |

|---|---|

| Increasing Crosslinker Concentration | Decrease |

| Increasing Starch Content | Can increase or decrease depending on other factors |

| pH | Swelling is pH-dependent, typically higher at neutral pH |

This table summarizes general trends observed in research. Specific outcomes can vary based on the synthesis parameters.

The incorporation of starch into the poly(acrylic acid) network can enhance the biodegradability of the hydrogel, making it a more environmentally friendly alternative to purely synthetic superabsorbents. nih.gov These hydrogels have potential applications in agriculture for water retention in soil and in the controlled release of fertilizers. scilit.com

Poly(Methacrylic Acid) Hydrogels

Poly(methacrylic acid) (PMAA) hydrogels are pH-sensitive polymers that exhibit significant changes in swelling in response to variations in the pH of the surrounding environment. These hydrogels are synthesized by the free-radical polymerization of methacrylic acid monomers in the presence of a crosslinking agent like N,N-Dodecamethylenebisacrylamide.

The swelling behavior of PMAA hydrogels is governed by the ionization of the carboxylic acid groups within the polymer network. orientjchem.org At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state due to hydrogen bonding between the chains. As the pH increases, the carboxylic acid groups become ionized, resulting in electrostatic repulsion between the polymer chains and a significant increase in swelling. orientjchem.org The pH at which this transition occurs is a critical characteristic of the hydrogel.

The concentration of the crosslinker plays a crucial role in determining the properties of the PMAA hydrogel. An increase in the crosslinker concentration leads to a higher crosslinking density, which in turn results in a lower degree of swelling and improved mechanical properties. researchgate.net

Table 3: Effect of Crosslinker on PMAA Hydrogel Properties

| Property | Influence of Increasing Crosslinker Concentration |

|---|---|

| Degree of Conversion | Increase |

| Swelling Capacity | Decrease |

| Thermal Stability | Improvement |

| Mechanical Properties | Improvement |

This table is based on general findings in the literature. researchgate.net Specific values will depend on the synthesis conditions.

The synthesis of PMAA hydrogels is typically carried out in an aqueous solution using a free-radical initiator. orientjchem.org The choice of crosslinker can influence the biocompatibility of the resulting hydrogel, with non-toxic crosslinkers being preferred for biomedical applications. researchgate.net

Sodium Alginate/Poly(vinyl Alcohol) Hydrogels

Sodium alginate/poly(vinyl alcohol) (SA/PVA) hydrogels are interpenetrating polymer network (IPN) systems that combine the properties of both natural and synthetic polymers. These hydrogels can exhibit enhanced mechanical properties and biocompatibility, making them suitable for various biomedical applications. N,N-Dodecamethylenebisacrylamide can be incorporated as a crosslinker for the PVA network within this dual-network structure.

The fabrication of these hydrogels often involves a two-step process. First, an alginate network is formed through ionic crosslinking with divalent cations like Ca²⁺. nih.gov Subsequently, the PVA network is formed within the alginate network, for instance, through a freeze-thaw process that induces physical crosslinking or by chemical crosslinking with an agent like N,N-Dodecamethylenebisacrylamide. nih.gov

The introduction of a PVA network significantly improves the mechanical properties of the alginate hydrogel. nih.gov Research has shown that the tensile stress and fracture energy of an alginate hydrogel can be more than doubled with the addition of PVA. nih.gov The mechanical properties can be further tuned by adjusting the concentration of PVA and the crosslinking density. For example, increasing the PVA content in a copolymeric hydrogel can lead to a threefold improvement in the shear modulus. mdpi.com

Table 4: Mechanical Properties of Alginate/PVA Hydrogels

| Hydrogel Composition | Tensile Strength | Toughness | Strain |

|---|---|---|---|

| Alginate Hydrogel | Weak and brittle | Low | Low |

Data adapted from a study on interpenetrating network PVA/alginate hydrogels. nih.gov Values are for a specific formulation and serve as an illustrative example.

The interactions between the alginate and PVA chains, including hydrogen bonding, contribute to the enhanced mechanical performance and self-recovery properties of these hydrogels. nih.gov These materials have shown potential for use in applications requiring high strength and toughness, such as in tissue engineering and as lubricating materials. nih.govnih.gov

N,N-Dimethylacrylamide-Based Hydrogels

N,N-Dimethylacrylamide (DMAA) based hydrogels are known for their high water solubility and unique thermoresponsive properties. encyclopedia.pubnih.gov When copolymerized with other monomers and crosslinked with agents like N,N-Dodecamethylenebisacrylamide, they can form hydrogels with tunable properties for various applications, including controlled drug delivery and self-healing materials. encyclopedia.pubconicet.gov.ar

The synthesis of DMAA-based hydrogels is typically achieved through free-radical polymerization in an aqueous solution. conicet.gov.ar The structure and properties of the resulting hydrogel are highly dependent on the monomer concentration, the crosslinker-to-monomer ratio, and the polymerization conditions. conicet.gov.ar Increasing the concentration of the crosslinking agent generally reduces the swelling capacity of the hydrogel. conicet.gov.ar

These hydrogels can exhibit thermo-responsive behavior, meaning their swelling properties change with temperature. nih.gov This is due to the presence of both hydrophobic and hydrogen bonding interactions within the network. nih.gov Some DMAA-based hydrogels can exhibit self-healing properties, where damage to the gel can be repaired under certain conditions, such as heating. encyclopedia.pub

Table 5: Factors Influencing Properties of N,N-Dimethylacrylamide-Based Hydrogels

| Factor | Influence on Hydrogel Properties |

|---|---|

| Monomer Concentration | Affects network structure and swelling |

| Crosslinker Concentration | Higher concentration reduces swelling and increases mechanical strength |

| Temperature | Can induce volume phase transitions in thermoresponsive systems |

| pH | Can affect swelling in copolymers containing pH-sensitive monomers |

This table provides a general overview of the factors influencing DMAA-based hydrogels.

The unique properties of DMAA-based hydrogels, such as their chemical stability and high adsorption capacity, also make them suitable for applications in wastewater treatment for the removal of toxic metal ions and dyes. encyclopedia.pubnih.gov

Double-Network Hydrogels

Double-network (DN) hydrogels are a class of materials known for their exceptional mechanical strength and toughness compared to conventional single-network hydrogels. magtech.com.cnrsc.orgrsc.org These hydrogels consist of two interpenetrating polymer networks with contrasting properties: a rigid and brittle first network and a flexible and ductile second network. N,N-Dodecamethylenebisacrylamide can be utilized as a crosslinker in one or both of these networks.

The synthesis of DN hydrogels typically involves a two-step sequential polymerization process. The first network is synthesized and swollen in a solution containing the monomers for the second network, which is then polymerized and crosslinked. The high molar ratio of the second network to the highly crosslinked first network is a key factor in achieving the remarkable mechanical properties of DN hydrogels. nih.govresearchgate.net

The unique structure of DN hydrogels allows for effective energy dissipation under stress, which contributes to their high fracture energy. sci-hub.st For example, a DN hydrogel composed of a poly(2-acrylamide-2-methylpropane sulfonic acid) (PAMPS) first network and a polyacrylamide (PAAm) second network can exhibit significantly enhanced toughness. sci-hub.st

Table 6: Comparison of Mechanical Properties of Single-Network and Double-Network Hydrogels

| Hydrogel Type | Compressive Strength | Toughness |

|---|---|---|

| Single-Network Hydrogel | Low | Low |

| Double-Network Hydrogel | High | Exceptionally High |

This table presents a qualitative comparison. Specific values can vary greatly depending on the polymer system and synthesis conditions.

The mechanical properties of DN hydrogels can be further tailored by modifying the composition and crosslinking density of each network. sci-hub.st These high-strength hydrogels have promising applications in fields such as tissue engineering, where they can be used as cartilage repair materials, and in the development of intelligent sensors and bioadhesives. magtech.com.cnrsc.orgnih.gov

Influence of N,N-Dodecamethylenebisacrylamide Concentration on Hydrogel Network Structure and Properties

The concentration of the crosslinking agent is a critical parameter that dictates the final three-dimensional structure and, consequently, the macroscopic properties of a hydrogel. In polymers crosslinked with N,N-Dodecamethylenebisacrylamide, its concentration directly influences the network's mesh size, swelling behavior, and mechanical strength.

As a long-chain crosslinker, N,N-Dodecamethylenebisacrylamide creates significant spacing between polymer chains. The general principles observed with common, shorter-chain crosslinkers like N,N'-methylenebisacrylamide (MBA) provide a basis for understanding its effects. Typically, increasing the crosslinker concentration leads to a higher crosslink density—meaning more junctions are formed within the polymer network. mdpi.com This increased density restricts the mobility of polymer chains, which has several consequences:

Mechanical Properties: The mechanical strength and modulus of a hydrogel generally increase with crosslinker concentration. researchgate.net A more densely crosslinked network can better resist deformation under stress. However, the long and flexible dodecamethylene (C12) chain of this specific crosslinker imparts a greater degree of elasticity compared to rigid, short-chain crosslinkers. At very high concentrations, the network can become more brittle.

Network Structure and Pore Size: The crosslinker concentration is a key determinant of the hydrogel's internal architecture. Higher concentrations lead to smaller average pore or mesh sizes (ξ). mdpi.com While a higher molar ratio of N,N-Dodecamethylenebisacrylamide will decrease the mesh size, its inherent length ensures that the resulting pores are substantially larger and the crosslinks more flexible than those formed by equimolar amounts of a short-chain crosslinker like MBA.

The table below summarizes the expected influence of increasing N,N-Dodecamethylenebisacrylamide concentration on key hydrogel properties, based on established principles of polymer chemistry.

| Property | Effect of Increasing Concentration | Rationale |

| Crosslink Density | Increases | More crosslinker molecules are available to form junctions between polymer chains. mdpi.com |

| Equilibrium Swelling Ratio | Decreases | A denser network restricts the uptake of solvent (water). researchgate.net |

| Mechanical Modulus | Increases | The network becomes more rigid and resistant to deformation. researchgate.net |

| Average Pore/Mesh Size | Decreases | The distance between crosslink junctions is reduced. mdpi.com |

| Network Flexibility | Decreases | While the C12 chain is inherently flexible, higher crosslinking reduces overall chain mobility. |

Polymer Composites Utilizing N,N-Dodecamethylenebisacrylamide as a Crosslinker

Polymer composites are materials where a polymer matrix is combined with a filler or support material to achieve enhanced or synergistic properties. In this context, N,N-Dodecamethylenebisacrylamide serves as a crucial component for forming the crosslinked polymer network that encapsulates or integrates with the support material. The use of a long-chain crosslinker like N,N-Dodecamethylenebisacrylamide is particularly advantageous for creating flexible, resilient, and porous networks within these composites. These systems are designed to combine the processability and functionality of the polymer with the structural integrity or specific properties of the support material, such as the high surface area of silica (B1680970) or the biocompatibility of natural polymers. nih.govnih.gov

Supported Macroporous Cross-linked Gels

Supported macroporous gels are a class of polymer composites where a pre-formed porous structure or a support material provides a scaffold for the hydrogel network. The term "macroporous" indicates that the pores are typically larger than 50 nanometers in diameter, which facilitates rapid mass transport and provides a large surface area. nih.gov N,N-Dodecamethylenebisacrylamide is well-suited for creating such structures due to its long C12 chain, which can establish crosslinks over greater distances, thereby promoting the formation of larger pores compared to shorter crosslinkers.

These gels can be synthesized by polymerizing the monomers and the N,N-Dodecamethylenebisacrylamide crosslinker within the void spaces of a support material. nih.gov The support provides mechanical robustness to the often-soft gel structure, preventing collapse and maintaining the macroporous architecture. This structure is highly beneficial for applications requiring high flow rates or the accommodation of large entities like cells or enzymes. nih.govrsc.org

Integration with Various Support Materials

The versatility of N,N-Dodecamethylenebisacrylamide-crosslinked polymers allows for their integration with a wide array of support materials, each imparting unique characteristics to the final composite. The choice of support depends on the intended application of the composite material.

Inorganic Supports: Materials like silica gel and clays (B1170129) (e.g., montmorillonite, kaolinite) are commonly used. nih.govresearchgate.net Silica provides a high surface area and a rigid framework, enhancing the mechanical stability of the hydrogel. nih.gov Clays can introduce beneficial properties such as improved mechanical strength and can participate in interactions that modify the swelling and release characteristics of the hydrogel. researchgate.net

Natural Polymers: Biocompatible and biodegradable materials such as chitosan, collagen, and gelatin are often used as supports, particularly for biomedical applications. nih.govnih.gov A flexible network formed using N,N-Dodecamethylenebisacrylamide can be interpenetrated with these natural polymers to create scaffolds for tissue engineering or controlled release systems.

Synthetic Polymer Supports: Pre-formed synthetic polymer membranes or fibers can also act as the support, where the N,N-Dodecamethylenebisacrylamide-crosslinked gel is synthesized within their porous structure to add functionality like stimuli-responsiveness or selective absorption.

Functionalization and Modification of N,N-Dodecamethylenebisacrylamide-Crosslinked Polymers

The utility of polymers crosslinked with N,N-Dodecamethylenebisacrylamide can be significantly expanded through functionalization and modification. These strategies aim to introduce new chemical groups or polymer chains into the existing network, thereby imparting specific properties such as stimuli-responsiveness, selective binding capabilities, or enhanced biocompatibility.

Graft Copolymerization Strategies

Graft copolymerization is a powerful technique used to modify the properties of a pre-existing polymer by covalently attaching new polymer chains (grafts) to its backbone. researchgate.netnih.gov A network crosslinked with N,N-Dodecamethylenebisacrylamide can serve as a robust and flexible substrate for such modifications. The process typically involves creating active sites on the polymer backbone, from which the new polymer chains can grow. Common strategies include:

"Grafting From": This approach involves initiating the polymerization of a second monomer directly from the backbone of the primary polymer network. mdpi.com Active sites can be generated on the network via methods like high-energy irradiation or chemical initiators. This allows for the growth of a high density of grafted chains.

"Grafting To": In this method, pre-synthesized polymer chains with reactive end-groups are attached to complementary functional groups on the primary polymer network. mdpi.com This provides better control over the molecular weight and structure of the grafted chains.

For instance, hydrophilic or stimuli-responsive polymers could be grafted onto a hydrophobic network crosslinked with N,N-Dodecamethylenebisacrylamide to create an amphiphilic or "smart" material.

Incorporation of Functional Monomers

An alternative to post-synthesis modification is the direct incorporation of functional monomers during the initial polymerization process. In this approach, the polymerization mixture contains the primary monomer, the N,N-Dodecamethylenebisacrylamide crosslinker, and one or more functional monomers. nih.gov These functional monomers possess specific chemical groups that impart desired properties to the final hydrogel network. The long, flexible nature of the N,N-Dodecamethylenebisacrylamide crosslinker can provide the necessary structural freedom for these functional groups to act effectively.

The table below lists examples of functional monomers and the properties they can introduce into a polymer network.

| Functional Monomer | Property Conferred | Example Application |

| Acrylic acid (AA) | pH-Responsiveness | Introduction of carboxyl groups that ionize at high pH, causing swelling. semanticscholar.org |

| N-isopropylacrylamide (NIPAAm) | Temperature-Responsiveness | Creates hydrogels that exhibit a lower critical solution temperature (LCST), collapsing at higher temperatures. nih.gov |

| 1-Vinylimidazole (VIm) | Metal-Ion Coordination, pH Buffering | Imidazole groups can chelate metal ions or act as proton sponges. nih.govnih.gov |

| 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | Salt Tolerance, High Swelling | Strong polyelectrolyte character leads to high water absorption that is less sensitive to salt concentration. |

| (3-Acrylamidopropyl)trimethylammonium chloride (APTAC) | Cationic Charge | Provides permanent positive charges for interaction with anionic molecules or surfaces. |

Research Applications of N,n Dodecamethylenebisacrylamide Based Materials

Separation Science and Chromatographic Applications

No research was found that specifically utilizes N,N-Dodecamethylenebisacrylamide in separation science or for chromatographic applications. General principles of chromatography involve the use of a stationary phase that interacts with components of a mixture to effect separation. nih.govmdpi.com The efficiency of this separation can be influenced by various factors, including the chemical nature of the stationary phase. youtube.com

Development of Stationary Phases for Liquid Chromatography

There are no available studies on the development or use of N,N-Dodecamethylenebisacrylamide as a monomer or crosslinker for creating stationary phases in liquid chromatography. Research in this field is active, with many materials being investigated for their potential to create novel stationary phases with unique selectivities. nih.govnih.gov

Role in Enhancing Separation Efficiency

Given the lack of application in chromatography, there is no information on the role of N,N-Dodecamethylenebisacrylamide in enhancing separation efficiency. The optimization of separation is a key aspect of analytical chemistry. nih.govchem960.com

Advanced Materials Engineering

No studies were identified that focus on the use of N,N-Dodecamethylenebisacrylamide in advanced materials engineering. This field often explores novel monomers for the creation of polymers with specific, tailored properties.

Design of Smart Polymeric Materials

There is no evidence in the searched literature of N,N-Dodecamethylenebisacrylamide being used in the design of smart polymeric materials. Smart polymers are a class of materials that respond to external stimuli, and their development is an active area of research. researchgate.netfrontiersin.orgmdpi.compageplace.depsu.edu

Tailoring Material Architecture for Specific Research Purposes

No research has been published on the use of N,N-Dodecamethylenebisacrylamide for tailoring material architecture for specific research applications. The ability to control the three-dimensional structure of a material at a molecular level is fundamental to designing advanced materials.

Exploration in Nanomaterials Research

In the field of nanomaterials, N,N-Dodecamethylenebisacrylamide is utilized to create nanogels and nanoparticles with tailored properties. Nanogels are crosslinked polymer networks at the nanoscale that can encapsulate and protect therapeutic agents. nih.gov The incorporation of a long-chain crosslinker like N,N-Dodecamethylenebisacrylamide can influence the nanogel's stability, drug-loading capacity, and release kinetics. nih.gov

Research has shown that the crosslinking density, which can be controlled by the concentration of N,N-Dodecamethylenebisacrylamide, is a critical factor in determining the physical characteristics of the resulting nanomaterials. researchgate.net For instance, in the synthesis of nanogels for drug delivery, the choice of crosslinker affects the particle size and the release profile of the encapsulated drug. nih.gov While specific studies focusing solely on N,N-Dodecamethylenebisacrylamide in nanomaterials are emerging, the principles derived from studies using similar crosslinkers are applicable. For example, nanogels synthesized with different crosslinkers exhibit varying degrees of swelling and drug release, highlighting the importance of the crosslinker's chemical structure. nih.govresearchgate.net

Biomedical Research Applications (Strictly excluding clinical trials, dosage, safety)

The biocompatibility and tunable properties of polymers crosslinked with N,N-Dodecamethylenebisacrylamide make them suitable for a range of biomedical research applications.

Hydrogels synthesized using N,N-Dodecamethylenebisacrylamide are investigated as matrices for the controlled release of therapeutic agents. The crosslinked structure of the hydrogel forms a network that can entrap drug molecules and release them over an extended period. researchgate.net The release mechanism is often governed by diffusion through the polymer matrix or through water-filled pores within the hydrogel. nih.gov

The rate of drug release can be modulated by altering the hydrogel's network structure, which is directly influenced by the concentration of the monomer and the crosslinking agent, N,N-Dodecamethylenebisacrylamide. researchgate.net Studies on similar systems, such as those using N,N-dimethylacrylamide, have demonstrated that a higher degree of crosslinking leads to a more compact network, which can slow down the release of the entrapped drug. researchgate.net The solubility of the drug in water also plays a significant role in the loading and release kinetics. researchgate.net The flexible and hydrophobic nature of the dodecamethylene chain in N,N-Dodecamethylenebisacrylamide can also influence interactions with hydrophobic drugs, potentially enhancing loading capacity and modulating the release profile.

Table 1: Factors Influencing Drug Release from Hydrogel Matrices

| Factor | Influence on Drug Release | Research Finding |

|---|---|---|

| Crosslinking Density | Higher density generally leads to slower release. | The structure of the network, governed by monomer and crosslinker concentration, is a key factor in the chemical and physical properties of the hydrogel. researchgate.net |

| Drug Solubility | Higher water solubility can lead to faster release. | The rate and amount of drug released depend on both the degree of hydrogel crosslinking and the water solubility of the drug. researchgate.net |

| Stimuli-Responsiveness | External stimuli (pH, temperature) can trigger release. | Polymers can be designed to respond to biological factors like pH and temperature to release their cargo. nih.gov |

In tissue engineering, creating scaffolds that mimic the natural extracellular matrix (ECM) is crucial for promoting cell growth and tissue regeneration. mdpi.com Polymeric materials crosslinked with N,N-Dodecamethylenebisacrylamide can be fabricated into scaffolds with specific mechanical properties and surface topographies to guide cell behavior. nih.gov The ability to control the stiffness and porosity of these scaffolds is essential, as these properties are known to influence cell adhesion, proliferation, and differentiation. nih.gov

Research has shown that nanotopography can activate tissue-specific functions and promote tissue regeneration. nih.gov While direct studies on N,N-Dodecamethylenebisacrylamide for this specific application are limited, the principles of using crosslinkers to create defined architectures are well-established. For example, temperature-responsive surfaces for cell sheet engineering have been developed using polymers like poly(N-isopropylacrylamide), where the crosslinking plays a vital role in the material's properties, allowing for the detachment of intact cell sheets by a simple temperature change. nih.gov The long, flexible chain of N,N-Dodecamethylenebisacrylamide could potentially be used to create scaffolds with unique mechanical properties that influence the phenotype of cultured cells, such as tendon-derived cells. researchgate.net

Superabsorbent hydrogels (SAHs) are crosslinked polymers capable of absorbing and retaining large amounts of water. researchgate.net In agriculture, they are researched for their potential to improve water use efficiency and act as carriers for the controlled release of nutrients to plants. researchgate.netmdpi.com Biopolymers are often incorporated to enhance biodegradability. mdpi.com

N,N-Dodecamethylenebisacrylamide can be used as a crosslinker in the synthesis of these hydrogels. The crosslinking density affects the swelling capacity and the rate at which water and nutrients are released to the soil. mdpi.comnih.gov Research on hydrogels made from polyacrylamide and natural gums, crosslinked with agents like N,N'-methylenebisacrylamide, has shown that these materials can effectively store and release water and fertilizers like potassium hydrogen phosphate. nih.gov The long hydrophobic chain of N,N-Dodecamethylenebisacrylamide could potentially influence the interaction of the hydrogel with soil components and the release kinetics of hydrophobic agrochemicals. The goal is to create a system that releases nutrients gradually, reducing leaching and improving plant uptake. mdpi.com

Table 2: Properties of Superabsorbent Hydrogels in Agricultural Research

| Property | Description | Relevance to Agriculture |

|---|---|---|

| Swelling Capacity | The ability to absorb and hold large volumes of water. | Increases soil water retention, reducing irrigation frequency. researchgate.net |

| Nutrient Loading | The capacity to incorporate fertilizers and other nutrients. | Enables the creation of controlled-release fertilizer systems. mdpi.com |

| Release Kinetics | The rate at which water and nutrients are desorbed from the hydrogel. | Ensures a steady supply of water and nutrients to the plant roots, matching their needs. mdpi.comresearchgate.net |

| Biodegradability | The breakdown of the hydrogel in the soil over time. | Minimizes long-term environmental impact. mdpi.com |

Environmental Remediation Research (e.g., Adsorption of Contaminants)

Polymeric materials, including hydrogels crosslinked with N,N-Dodecamethylenebisacrylamide, are being explored as adsorbents for removing contaminants from water. mdpi.com The three-dimensional network of these hydrogels can be designed to have a high affinity for specific pollutants, such as heavy metals or organic dyes. mdpi.com

The adsorption capacity of these materials is influenced by factors such as the chemical composition of the polymer, the crosslinking density, and the surface area. The presence of functional groups on the polymer backbone can provide binding sites for contaminants. The hydrophobic dodecamethylene chain of N,N-Dodecamethylenebisacrylamide could enhance the adsorption of nonpolar organic pollutants from aqueous solutions through hydrophobic interactions. Research in this area focuses on developing low-cost and efficient adsorbents from various precursors, including waste materials, to address environmental pollution. mdpi.com The design of hydrogels with specific functionalities for targeted contaminant removal is an active area of investigation.

Future Research Directions and Perspectives on N,n Dodecamethylenebisacrylamide

Development of Novel Crosslinking Strategies

Future research into N,N-dodecamethylenebisacrylamide is likely to focus on creating more dynamic and responsive materials through advanced crosslinking techniques. One promising avenue is the exploration of reversible crosslinking strategies. These could include incorporating functionalities that allow for the cleavage and reformation of crosslinks under specific stimuli such as light or pH changes. This would enable the development of self-healing materials and polymers that can be reprocessed and recycled, contributing to a circular economy.

Another area of interest is the use of "click chemistry" reactions for crosslinking. researchgate.net These reactions are highly efficient and specific, allowing for precise control over the network structure. researchgate.net By employing click chemistry, researchers can design hydrogels and other crosslinked systems with well-defined properties, tailored for specific applications in biomedicine and materials science. The development of multi-functional crosslinking agents that can react with N,N-dodecamethylenebisacrylamide and other monomers in a controlled manner will also be a key area of investigation.

Exploration of Advanced Polymeric Architectures

The creation of complex and well-defined polymer structures represents a significant area for future research. numberanalytics.com Scientists are exploring the synthesis of advanced polymeric architectures such as star-shaped polymers, block copolymers, and polymer brushes incorporating N,N-dodecamethylenebisacrylamide. mdpi.com These architectures can lead to materials with unique and superior properties compared to simple linear or randomly crosslinked polymers. numberanalytics.com

For instance, block copolymers containing segments of poly(N,N-dodecamethylenebisacrylamide) could self-assemble into ordered nanostructures, opening up possibilities in nanotechnology and drug delivery. numberanalytics.com The table below illustrates the characteristics of different advanced polymer architectures.

| Polymer Architecture | Description | Potential Advantages |

| Star Polymers | Multiple polymer arms radiating from a central core. | Can create nanoparticles with a hydrophobic core and hydrophilic arms for improved stability. numberanalytics.com |

| Block Copolymers | Composed of two or more distinct polymer blocks linked together. numberanalytics.com | Can self-assemble into various nanostructures, leading to materials with tunable mechanical and thermal properties. numberanalytics.com |

| Graft Copolymers | A main polymer chain with side chains of a different polymer grafted onto it. | Can improve biocompatibility and mechanical strength for applications like biomedical scaffolds. numberanalytics.com |

| Hyperbranched Polymers | Highly branched, three-dimensional macromolecules. | Offer a high degree of functionality and can be used to create versatile polymeric structures. mdpi.com |

This table outlines various advanced polymer architectures and their potential benefits in developing new materials.

Research into controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, will be crucial for synthesizing these complex architectures with a high degree of control over molecular weight and structure. mdpi.com

Integration with Emerging Technologies in Materials Science

The integration of N,N-dodecamethylenebisacrylamide with cutting-edge technologies is a key direction for future materials science research. imnr.ro This includes the development of "smart" materials that respond to external stimuli. By incorporating N,N-dodecamethylenebisacrylamide into polymer networks, researchers can create materials that change their properties, such as swelling or stiffness, in response to temperature, pH, or light. These materials have potential applications in sensors, actuators, and controlled-release systems.

Furthermore, the use of N,N-dodecamethylenebisacrylamide in the fabrication of nanocomposites is a promising area. By combining this crosslinker with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles, it is possible to create materials with enhanced mechanical, electrical, and thermal properties. These advanced composites could find use in fields ranging from aerospace engineering to flexible electronics. The "innovative materials by design" approach will be crucial in tailoring these materials for specific functionalities and life cycle considerations. imnr.ro

Sustainable Synthesis and Application Methodologies

A growing emphasis in chemical research is the development of environmentally friendly and sustainable processes. researchgate.net Future research on N,N-dodecamethylenebisacrylamide will likely focus on greener synthesis routes that minimize waste and the use of hazardous solvents. nih.gov This could involve exploring biocatalysis, where enzymes are used to catalyze the synthesis, or employing green solvents like water or supercritical fluids. researchgate.net

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of these new synthetic methods. researchgate.net Researchers are also investigating solvent-free synthesis techniques, such as mechanochemistry, which can reduce the environmental impact of chemical production. researchgate.net The development of sustainable application methodologies will also be a priority, focusing on creating materials that are biodegradable or can be easily recycled at the end of their lifecycle.

Q & A

Q. What established synthesis protocols are used for n,n-Dodecamethylenebisacrylamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between a dodecamethylene diamine derivative and acryloyl chloride. Key factors include:

- Temperature control : Maintaining 0–5°C during acryloyl chloride addition minimizes side reactions (e.g., hydrolysis) .

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane ensures optimal reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Yield optimization (70–85%) requires stoichiometric precision and inert atmosphere conditions.

Q. Which spectroscopic techniques are most effective for characterizing n,n-Dodecamethylenebisacrylamide’s structure and purity?

Methodological Answer:

- 1H/13C NMR : Confirms the dodecamethylene bridge (δ 1.2–1.4 ppm for CH₂ groups) and acrylamide double bonds (δ 5.6–6.3 ppm). Integration ratios validate stoichiometry .

- LC-MS (ESI+) : Detects molecular ion peaks ([M+H]+ at m/z 325.2) and validates absence of oligomeric byproducts .

- FT-IR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) confirm crosslinker functionality .

Q. What safety protocols are critical when handling n,n-Dodecamethylenebisacrylamide in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acryloyl chloride vapors .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does the alkyl chain length in bisacrylamide crosslinkers (e.g., methylene vs. dodecamethylene) affect polymer network properties?

Methodological Answer:

- Swelling behavior : Longer chains (dodecamethylene) increase hydrogel porosity due to reduced crosslinking density, validated via gravimetric swelling assays .

- Mechanical stability : Rheometry shows dodecamethylene variants exhibit lower elastic moduli (G’ ~1.2 kPa vs. 3.5 kPa for methylene) but enhanced fracture toughness .

- Diffusion kinetics : Fluorescence recovery after photobleaching (FRAP) reveals faster solute diffusion in dodecamethylene-crosslinked gels .

Q. How can researchers resolve discrepancies in reported reactivity of n,n-Dodecamethylenebisacrylamide under varying pH conditions?

Methodological Answer:

- Systematic pH studies : Conduct kinetic assays (UV-Vis monitoring of acrylamide consumption) across pH 3–10.

- Contradiction analysis : Conflicting data may arise from buffer interference (e.g., phosphate buffers catalyze hydrolysis at pH >8). Use non-nucleophilic buffers (e.g., HEPES) for clarity .

- Computational modeling : Density functional theory (DFT) simulations predict protonation states affecting nucleophilic attack efficiency .

Q. What strategies optimize n,n-Dodecamethylenebisacrylamide’s use in temperature-responsive hydrogels?

Methodological Answer:

- Co-monomer selection : Pair with N-isopropylacrylamide (NIPAM) for lower critical solution temperature (LCST) tuning.

- Crosslinker concentration : Vary from 2–5 mol% to balance thermoresponsiveness (DSC/TGA) and mechanical integrity .

- In situ polymerization : Use photoinitiators (e.g., Irgacure 2959) for spatially controlled gelation, analyzed via confocal microscopy .

Key Research Gaps and Future Directions

- Biocompatibility studies : Lack of in vivo data on dodecamethylene-crosslinked hydrogels for drug delivery.

- Advanced characterization : Cryo-SEM/TEM to visualize nanoscale network morphology.

- Hybrid systems : Integration with nanoparticles (e.g., silica) for reinforced smart materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.